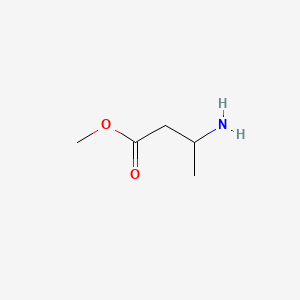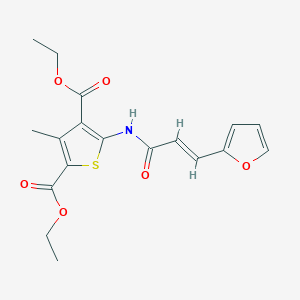![molecular formula C19H20N4O4S B2695929 1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-89-9](/img/structure/B2695929.png)
1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of barbituric acids with various electrophiles . For instance, the reaction of 1-methylpyrimidine-(1H,3H,5H)-2,4,6-trione, an unsymmetrical barbituric acid, with cyanogen bromide (BrCN) and various aldehydes in the presence of L-(+)-tartaric acid (L-(+)-TA) as an organocatalyst, can yield heterocyclic stable pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various functional groups attached to the pyrimidine ring. The exact structure of “1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would require further analysis, such as NMR and FTIR spectroscopy .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, depending on the functional groups present. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Synthesis and Characterization
Research into compounds closely related to 1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione often involves the synthesis and characterization of pyrimidine derivatives with potential biological activity or unique chemical properties. For example, Rauf et al. (2010) investigated the synthesis and urease inhibition activity of 5-substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, highlighting the chemical versatility and potential for discovering new biological activities within this chemical framework Rauf et al., 2010.
Crystal Structure and Molecular Interactions
Studies on the crystal structure and molecular interactions offer insights into the potential applications of these compounds in material science and drug design. For instance, Zhou et al. (2007) presented the synthesis and X-ray analysis of a related compound, which elucidates the molecular geometry and potential interaction sites for biological activity or material engineering Zhou et al., 2007.
Biological Activity and Applications
The synthesis of pyrido[2,3-d]pyrimidine derivatives also explores their biological activities, which could lead to the development of new therapeutics. Research by Shaabani et al. (2002) demonstrated an efficient synthesis method for furo[2,3-d]pyrimidine-2,4(1H, 3H)-diones, potentially opening avenues for the development of drugs with improved efficacy and safety profiles Shaabani et al., 2002.
Advanced Materials and Sensing Applications
The exploration of heterocyclic compounds extends into the development of advanced materials and sensors. For example, Ashraf et al. (2019) reported on the synthesis and characterization of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, demonstrating their potential in electronic structure analysis and as materials with specific electronic properties Ashraf et al., 2019.
Mechanism of Action
Future Directions
The synthesis and study of pyrimidine derivatives is a rapidly growing area of organic synthesis due to their wide range of biological activities . Future research could focus on developing new synthesis methods, investigating the biological activities of new derivatives, and exploring their potential applications in medicine and other fields.
properties
IUPAC Name |
1,3-dimethyl-5-[(3-nitrophenyl)methylsulfanyl]-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-4-6-13-10-20-17-15(18(24)22(3)19(25)21(17)2)16(13)28-11-12-7-5-8-14(9-12)23(26)27/h5,7-10H,4,6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNCWXJAPVKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2695848.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine](/img/structure/B2695853.png)

![Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate](/img/structure/B2695855.png)


![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)
![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)

![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)


